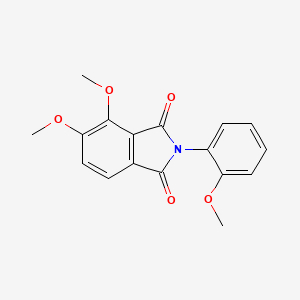
4,5-dimethoxy-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds provides insight into potential synthetic routes for 4,5-dimethoxy-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. For instance, derivatives of Meldrum's acid compounds, such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, have been prepared by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol, demonstrating the role of methoxy groups in the synthesis of complex molecules (Zeng, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as the BF₂ complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, reveals the effect of electron-donating groups on π-delocalization. This compound exhibits polymorphism, with different conformations affecting its crystal packing and emission properties (Galer et al., 2014).
Chemical Reactions and Properties
Cyclization reactions of related compounds, such as the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, highlight the chemical reactivity and potential for generating complex molecular structures from simpler precursors (Ando et al., 1974).
Physical Properties Analysis
Studies on compounds like 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione have contributed to understanding the physical properties, including crystal structure and inhibitor activity, indicating the significance of molecular geometry in determining the physical characteristics (Andrade-Jorge et al., 2018).
Chemical Properties Analysis
The chemical properties of related compounds, such as spectroscopic investigations and quantum chemical calculations on divalent sulfur substituted phthalimide, provide insights into vibrational properties and electronic structure, essential for understanding the chemical behavior of this compound (Torrico-Vallejos et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even clinical trials if it’s being studied for medicinal purposes .
Propriétés
IUPAC Name |
4,5-dimethoxy-2-(2-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-12-7-5-4-6-11(12)18-16(19)10-8-9-13(22-2)15(23-3)14(10)17(18)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBXANLYFBNVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

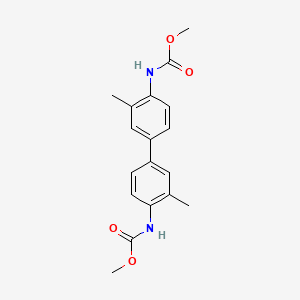
![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

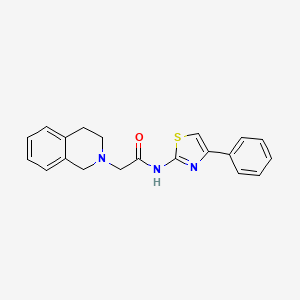
![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
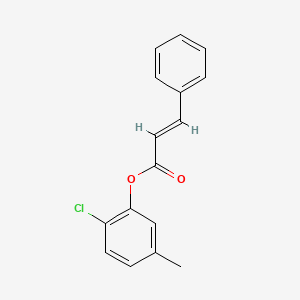
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)
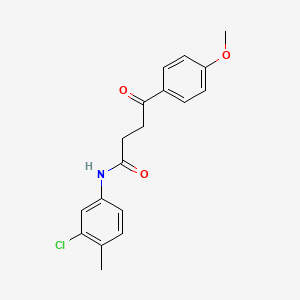

![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)


![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)